N-(2-Iodophenyl)hepta-5,6-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodophenyl)hepta-5,6-dienamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a hepta-5,6-dienamide moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)hepta-5,6-dienamide typically involves the coupling of 2-iodoaniline with hepta-5,6-dienoic acid or its derivatives. The reaction is often catalyzed by palladium complexes under mild conditions. For instance, the oxidative addition of N-(2-iodophenyl)formamide to palladium complexes in the presence of ligands like 4,4’-di-tert-butyl-2,2’-bipyridine can yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Iodophenyl)hepta-5,6-dienamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom or to modify the dienamide moiety.
Substitution: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Iodinated derivatives.
Reduction: Deiodinated products or modified dienamide structures.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-Iodophenyl)hepta-5,6-dienamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)hepta-5,6-dienamide involves its interaction with various molecular targets. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in further transformations . The iodine atom plays a crucial role in these reactions by facilitating the formation of reactive intermediates.
Comparison with Similar Compounds
Dienamide A2: An analog of natural amides occurring in Echinacea, known for its cannabinomimetic properties.
N-(2-Iodophenyl)formamide: A related compound used in similar oxidative addition reactions.
Uniqueness: N-(2-Iodophenyl)hepta-5,6-dienamide is unique due to its hepta-5,6-dienamide moiety, which provides additional reactivity and potential for diverse chemical transformations compared to simpler iodophenyl compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.
Properties
CAS No. |
920985-83-7 |
---|---|
Molecular Formula |
C13H14INO |
Molecular Weight |
327.16 g/mol |
InChI |
InChI=1S/C13H14INO/c1-2-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14/h3,6-9H,1,4-5,10H2,(H,15,16) |
InChI Key |
SZASZGQMBSMSQC-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCC(=O)NC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.